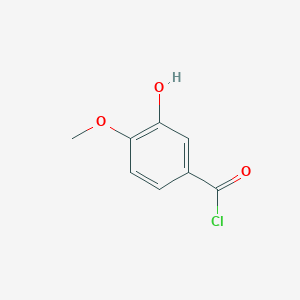
3-Hydroxy-4-Methoxybenzoylchlorid
Übersicht
Beschreibung
3-Hydroxy-4-methoxybenzoyl chloride is a reactive acylating agent that can react with carboxylic acids, alcohols, and amines to yield respective carboxylic anhydrides, esters, and amides . It is used in the synthesis of 2-arylbenzofuran-based molecules that act against Alzheimer’s disease, and in the optimization of dihydropyrrolopyrimidine inhibitors against PI3K (phosphoinositide 3-kinase) resulting in tumor growth inhibition .
Synthesis Analysis
The synthesis of 3-Hydroxy-4-methoxybenzoyl chloride involves the use of power ultrasound which facilitates the rapid preparation and reaction of 4-methoxybenzyl chloride (PMB-Cl) in providing protected phenolic ether intermediates for organic synthesis .Molecular Structure Analysis
The molecular formula of 3-Hydroxy-4-methoxybenzoyl chloride is C8H7ClO3 . The InChI representation isInChI=1S/C8H7ClO3/c1-12-7-3-2-5 (8 (9)11)4-6 (7)10/h2-4,10H,1H3 . Physical And Chemical Properties Analysis
The molecular weight of 3-Hydroxy-4-methoxybenzoyl chloride is 186.59 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 .Wirkmechanismus
Target of Action
Similar compounds, such as benzylic halides, typically react via an sn1 or sn2 pathway . The specific target would depend on the specific reaction conditions and the presence of other reactants.
Mode of Action
3-Hydroxy-4-methoxybenzoyl chloride, like other acyl chlorides, is a reactive acylating agent. It can react with carboxylic acids, alcohols, and amines to yield respective carboxylic anhydrides, esters, and amides . The compound’s interaction with its targets results in the formation of these new compounds.
Biochemical Pathways
It’s known that hydroxybenzoic acids, which are structurally similar to this compound, are major aromatic secondary metabolites that impart food with typical organoleptic characteristics and link to many health benefits .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Hydroxy-4-methoxybenzoyl chloride. For instance, the compound reacts exothermically with water to form hydrochloric acid and insoluble anisic acid . Therefore, the presence of water or moisture in the environment could affect the compound’s reactivity and stability.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-HMBC in laboratory experiments has several advantages. It is a versatile reagent that can be used in the synthesis of a variety of organic compounds. It is also relatively easy to synthesize and is relatively stable in organic solvents. However, it is important to note that 3-HMBC is toxic and should be handled with caution in the laboratory.
Zukünftige Richtungen
There are several potential future directions for the use of 3-HMBC. It could be used in the synthesis of novel compounds with potential therapeutic applications. It could also be used in the synthesis of compounds that could be used as inhibitors of enzymes and other proteins. In addition, it could be used in the synthesis of compounds with potential anti-inflammatory, anti-bacterial, and anti-cancer properties. Finally, it could be used in the synthesis of compounds with potential applications in agriculture and food science.
Wissenschaftliche Forschungsanwendungen
Forschung zur Alzheimer-Krankheit
3-Hydroxy-4-Methoxybenzoylchlorid wird bei der Synthese von 2-Arylbenzofuran-basierten Molekülen verwendet. Diese Moleküle haben sich als vielversprechend erwiesen, um Symptome im Zusammenhang mit der Alzheimer-Krankheit zu bekämpfen . Die Verbindung unterstützt die Entwicklung von Inhibitoren, die auf Phosphoinositid-3-Kinase (PI3K) abzielen, die eine Rolle bei der Hemmung des Tumorwachstums spielt .
Pharmazeutische Synthese
Diese Verbindung dient als Vorläufer bei der Synthese von Gefitinib , einem Medikament zur Behandlung von nicht-kleinzelligem Lungenkrebs. Der Prozess umfasst mehrere Schritte, darunter Alkylierung, Nitrierung, Reduktion, Cyclisierung und Chlorierung, gefolgt von Aminierungsreaktionen .
Organische Synthese
In der organischen Chemie ist this compound ein wertvolles Reagenz für elektrophile aromatische Substitutionsreaktionen . Es wird verwendet, um die 3-Hydroxy-4-Methoxybenzoylgruppe in andere Verbindungen einzuführen, die für verschiedene synthetische Anwendungen weiter modifiziert werden können.
Materialwissenschaften
Die Verbindung findet Anwendung in den Materialwissenschaften, insbesondere bei der Modifikation von Perovskit-Photodetektoren . Chlorbasierte Dotierstoffe, einschließlich Derivaten von this compound, werden auf ihre Rolle bei der Verbesserung der Kristallinität und Reduzierung der Fallenkonzentration in Perovskitfilmen untersucht.
Analytische Chemie
In der analytischen Chemie ist this compound Teil der komplexometrischen Titrationen als Reagenz, das mit Metallionen reagiert, um stabile Komplexe zu bilden . Dies ermöglicht die quantitative Analyse von Metallionen in verschiedenen Lösungen.
Biochemische Anwendungen
Zu den biochemischen Anwendungen von this compound gehört seine Rolle bei der Synthese von neuen Oxin-Phosphazenen . Diese Verbindungen wurden auf ihre antimikrobielle Aktivität und ihre potenzielle Verwendung in biomedizinischen Eigenschaften und Anwendungen untersucht.
Eigenschaften
IUPAC Name |
3-hydroxy-4-methoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-7-3-2-5(8(9)11)4-6(7)10/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBYDWNPEMRNQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90664711 | |
| Record name | 3-Hydroxy-4-methoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90664711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
289896-68-0 | |
| Record name | 3-Hydroxy-4-methoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90664711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]-piperidine hydrochloride](/img/structure/B1390087.png)


![3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1390090.png)
![[2-(1,5-dimethyl-1H-indol-2-yl)ethyl]amine hydrochloride](/img/structure/B1390093.png)
![3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridinetrihydrochloride](/img/structure/B1390096.png)
![Potassium 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B1390099.png)
![[4-(Methylsulfonyl)morpholin-2-yl]methylamine hydrochloride](/img/structure/B1390100.png)
![[(3R,4S)-3-methylpyrrolidine-3,4-diyl]dimethanol hydrochloride](/img/structure/B1390101.png)
![3-[(3-Fluorobenzyl)oxy]azetidine hydrochloride](/img/structure/B1390102.png)

![4-(5-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride](/img/structure/B1390106.png)

